molecular formula C19H16N6O3 B11025693 N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11025693
M. Wt: 376.4 g/mol
InChI Key: QPCMMFPTFXHPCR-UHFFFAOYSA-N
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Description

N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

The synthesis of N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzotriazinyl group can be introduced through a series of reactions involving the appropriate benzotriazine precursor. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Scientific Research Applications

N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzotriazinyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole and benzotriazinyl moieties, potentially offering unique biological activities and applications .

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C19H16N6O3/c26-17(22-13-5-6-15-12(9-13)7-8-20-15)10-21-18(27)11-25-19(28)14-3-1-2-4-16(14)23-24-25/h1-9,20H,10-11H2,(H,21,27)(H,22,26)

InChI Key

QPCMMFPTFXHPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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